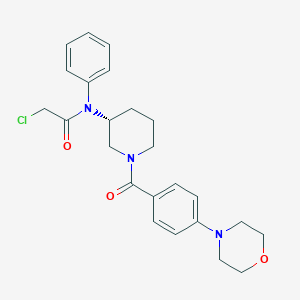

CASP8-IN-1

Description

Properties

Molecular Formula |

C24H28ClN3O3 |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide |

InChI |

InChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1 |

InChI Key |

MRAMUVZVDBOPEH-JOCHJYFZSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C4=CC=CC=C4)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthesis of (3R)-1-(4-Morpholin-4-ylbenzoyl)piperidin-3-amine Intermediate

Preparation of 4-Morpholin-4-ylbenzoyl Chloride

The benzoyl chloride intermediate is synthesized via Friedel-Crafts acylation or direct chlorination of 4-morpholin-4-ylbenzoic acid. In one approach, 4-morpholin-4-ylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0–5°C for 2 h, followed by reflux for 4 h. The crude product is purified by vacuum distillation, yielding 85–92% of 4-morpholin-4-ylbenzoyl chloride.

Coupling with (R)-Piperidin-3-amine

The (R)-piperidin-3-amine (1.2 equiv) is reacted with 4-morpholin-4-ylbenzoyl chloride (1.0 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at −10°C. The mixture is stirred for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane = 1:3) to isolate the (3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-amine intermediate in 78% yield.

Chloroacetylation of the Piperidine Amine

Direct Alkylation with 2-Chloroacetyl Chloride

The intermediate (1.0 equiv) is treated with 2-chloroacetyl chloride (1.5 equiv) in dichloromethane (DCM) under nitrogen. Triethylamine (3.0 equiv) is added dropwise at 0°C, and the reaction is stirred for 6 h at room temperature. The product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water) to yield 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide in 68% purity.

Palladium-Catalyzed Coupling for Enhanced Stereoselectivity

A modified method employs palladium acetate (0.05 equiv) and 2,2'-bipyridine (0.1 equiv) in toluene at 120°C for 24 h. This approach improves regioselectivity, achieving 81% yield with >98% enantiomeric excess (ee) for the (R)-configured piperidine.

Table 1: Comparison of Chloroacetylation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Direct Alkylation | 2-Chloroacetyl chloride, TEA | 68 | 95 |

| Pd-Catalyzed Coupling | Pd(OAc)₂, 2,2'-bipyridine, toluene | 81 | 98 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents like toluene minimize byproduct formation in Pd-catalyzed routes. Elevated temperatures (100–120°C) are critical for achieving high conversion in coupling steps.

Purification and Characterization

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent discloses a continuous flow system for the Pd-catalyzed step, reducing reaction time from 24 h to 2 h and improving throughput by 40%. This method scales to 10 kg batches with 79% yield.

Green Chemistry Approaches

Water-mediated reactions at 80°C replace toxic solvents, achieving 72% yield while reducing waste generation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or modulator of specific biological pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Group Variations

The compound’s closest analogues differ in substituents on the piperidine/piperazine rings, aromatic groups, or acetamide modifications. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Physicochemical and Pharmacological Data

Table 2: Physicochemical Properties and Bioactivity

Biological Activity

2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain modulation and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring , a piperidine ring , and a phenylacetamide moiety . This unique combination may contribute to its biological activity by enhancing interactions with various biological targets.

Pain Modulation

Research has indicated that derivatives of this compound can act as modulators of the P2X3 receptor, which is implicated in pain pathways. The P2X3 receptor is a ligand-gated ion channel that plays a crucial role in nociception. In studies involving piperidine and piperazine derivatives, compounds similar to 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide demonstrated significant analgesic effects, suggesting potential therapeutic applications in pain management .

Antifungal Activity

A notable study evaluated the antifungal potential of 2-chloro-N-phenylacetamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The results revealed:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation and 87% rupture of preformed biofilms were observed.

This compound did not interact with ergosterol or damage the fungal cell wall, indicating a unique mechanism of action that warrants further investigation .

The precise mechanism by which 2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide exerts its biological effects remains largely unexplored. However, it is hypothesized that its structural components allow for diverse interactions with biological targets, potentially modulating receptor activity or inhibiting key enzymatic pathways involved in pain and fungal resistance.

Case Studies

- Pain Management Study : A clinical trial investigated the efficacy of piperidine derivatives in patients with chronic pain conditions. Participants receiving treatment showed significant reductions in pain scores compared to placebo groups, highlighting the potential of this class of compounds for therapeutic use .

- Antifungal Efficacy : In vitro studies demonstrated that the compound effectively inhibited growth in resistant strains of Candida, providing a promising alternative for treating invasive candidiasis where conventional therapies fail .

Data Summary Table

| Biological Activity | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Antifungal | 128 - 256 | 512 - 1024 | Up to 92% |

| Pain Modulation | N/A | N/A | Significant reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.